1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol
Description
Properties
Molecular Formula |
C16H14OS |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-(3-phenyl-1-benzothiophen-2-yl)ethanol |
InChI |
InChI=1S/C16H14OS/c1-11(17)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16/h2-11,17H,1H3 |
InChI Key |
KDFMIJKUVLQZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2S1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
a. Antimicrobial Activity
Research has indicated that derivatives of benzo[b]thiophene, including 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol, exhibit significant antimicrobial properties. A study evaluated several benzo[b]thiophene derivatives for their antibacterial and antifungal activities, showing promising results against various pathogens. The structural features of these compounds contribute to their efficacy as potential antimicrobial agents .
b. Neuroprotective Effects
Another critical application of this compound is in neuroprotection. Compounds with similar structures have been shown to promote nerve regeneration and neurite outgrowth, making them candidates for treating central and peripheral nervous system diseases. The mechanism involves the modulation of neurotrophic factors, which are vital for neuronal survival and growth .
c. Anticancer Properties
The compound's structural motifs are also being explored for anticancer applications. Studies have demonstrated that benzo[b]thiophene derivatives can inhibit tubulin polymerization, a crucial process in cancer cell division. Specific derivatives have shown significant antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances efficiency and yield . The compound serves as a precursor for further derivatization, allowing the development of new compounds with tailored biological activities.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 58–96 | DMSO, triethylamine at 130 °C |
| Traditional heating methods | Variable | Reflux conditions with various solvents |
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is advantageous for device fabrication .
Case Studies
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective properties of benzo[b]thiophene derivatives demonstrated that these compounds could enhance neuronal survival under stress conditions by modulating signaling pathways associated with neuroprotection. The findings suggest that this compound could be further investigated for therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
In another investigation, a series of benzo[b]thiophene derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the structure significantly increased their potency against specific cancer cell lines, highlighting the importance of structural optimization in drug development .
Comparison with Similar Compounds
Structural Analogues of Benzothiophene Alcohols
Key Observations :
- Biological Activity : Chlorinated derivatives (e.g., 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol) exhibit antimicrobial activity, suggesting halogenation enhances bioactivity. The target compound’s phenyl group may similarly modulate interactions with biological targets .
- Synthetic Complexity: Fluorinated analogs (e.g., 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol) require specialized reagents, whereas the target compound’s synthesis may involve straightforward ketone reduction or cross-coupling reactions .
Thiophene-Based Ethanol Derivatives
Key Observations :
- Bioactivity : Thiophene chalcones (e.g., 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) demonstrate antimicrobial activity, but the target compound’s benzothiophene core may offer improved metabolic stability .
- Pharmaceutical Relevance: The propanolamine derivative (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in duloxetine synthesis, highlighting the importance of ethanol substituents in drug development .
Spectral and Physicochemical Properties
- UV-Vis Absorption: Thiophene chalcones (e.g., 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) exhibit strong absorption at ~350 nm (ethanol), attributed to π→π* transitions . The target compound’s benzothiophene system may redshift absorption due to extended conjugation.
- Solubility: The 3-phenyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., rac-1-(benzo[b]thiophen-2-yl)ethanol) .
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the introduction of a phenyl group at the 3-position of benzo[b]thiophene derivatives. Using 3-trifluoromethanesulfonyloxy (triflate) or 3-bromo precursors, phenylboronic acid undergoes coupling in the presence of a palladium catalyst.
Procedure :
A mixture of 3-trifluoromethanesulfonyloxybenzo[b]thiophen-2-yl ethanone (1 mmol), phenylboronic acid (3 mmol), Pd(PPh₃)₄ (4 mol%), and 2N Na₂CO₃ in toluene is refluxed under argon until completion (monitored via TLC). Post-reaction, the organic layer is separated, washed with brine, and purified via column chromatography (CH₂Cl₂) to yield 3-phenylbenzo[b]thiophen-2-yl ethanone.
Key Variables :
-
Catalyst : Pd(PPh₃)₄ ensures efficient coupling.
-
Solvent : Toluene or dioxane optimizes reaction kinetics.
-
Base : Aqueous Na₂CO₃ facilitates transmetallation.
Stille Coupling
Alternative coupling with organostannanes offers compatibility with bromo or triflate precursors. For example, phenyltributylstannane reacts with 3-bromobenzo[b]thiophen-2-yl ethanone in dioxane under Pd(PPh₃)₄ catalysis.
Procedure :
3-Bromobenzo[b]thiophen-2-yl ethanone (1 mmol), phenyltributylstannane (1.04 mmol), LiCl (3 mmol), and Pd(PPh₃)₄ (4 mol%) in dioxane are refluxed under argon. Work-up involves ethyl acetate extraction and chromatography (CH₂Cl₂) to isolate the 3-phenyl product.
Advantages :
-
Tolerance of diverse leaving groups (Br, OTf).
-
Higher functional group compatibility compared to Suzuki coupling.
Reduction of 2-Acetyl to Ethanol
Sodium Borohydride Reduction
The ketone group at the 2-position is reduced to ethanol using NaBH₄ in methanol, a method adapted from zileuton synthesis protocols.
Procedure :
3-Phenylbenzo[b]thiophen-2-yl ethanone (10 g) is dissolved in methanol (100 mL) and cooled to 0–5°C. NaBH₄ (1.2 equiv) is added portionwise, followed by warming to 25–30°C. After completion, the mixture is quenched with ice water, extracted with diethyl ether, and purified via crystallization (n-heptane) to yield this compound.
Optimization :
-
Solvent : Methanol ensures solubility and reaction homogeneity.
-
Temperature : Controlled addition at 0–5°C minimizes side reactions.
Alternative Reducing Agents
While NaBH₄ is standard, BH₃·THF and LiAlH₄ have been explored for sterically hindered ketones, though these may require anhydrous conditions.
Experimental Optimization and Challenges
Purification Techniques
Yield Considerations
| Step | Yield Range | Key Factors Affecting Yield |
|---|---|---|
| Suzuki Coupling | 60–75% | Catalyst loading, boronic acid purity |
| Stille Coupling | 70–85% | Moisture sensitivity of stannane |
| NaBH₄ Reduction | 80–90% | Temperature control, quenching efficiency |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) reveals >98% purity post-crystallization.
Comparative Method Analysis
Cross-Coupling Efficiency
-
Suzuki vs. Stille : Stille coupling offers higher yields but requires toxic stannanes. Suzuki is preferable for large-scale synthesis due to lower toxicity.
Reduction Protocols
NaBH₄ in methanol is superior to BH₃·THF in cost and safety, though the latter may enhance selectivity for sterically crowded ketones.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol?
- Methodology : The compound is often synthesized via Claisen-Schmidt condensation. For example, a ketone (e.g., 1-(4-hydroxy-3-nitrophenyl)ethan-1-one) reacts with a thiophene carbaldehyde in ethanol under basic conditions (50% aqueous KOH) at controlled temperatures (below 25°C initially, then heated to 80°C). The product is acidified, extracted with ethyl acetate, and purified via recrystallization . Similar protocols using KOH in ethanol for analogous thiophene derivatives are documented .
Q. How is the purity of this compound assessed in laboratory settings?
- Methodology : Purity is evaluated using a combination of techniques:
- Melting Point Analysis : Compare observed melting ranges (e.g., 145–147°C) with literature values .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ES+ 276.2 (M + 1)) .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while LCMS ensures final purity (e.g., 98.03% purity via LCMS) .
Q. What spectroscopic methods are employed for structural elucidation of this compound?
- Methodology :
- 1H NMR : Assigns proton environments (e.g., δ 7.60–7.63 ppm for aromatic protons in DMSO-d6) .
- LCMS : Validates molecular weight and fragmentation patterns .
- UV-Vis Spectroscopy : Used for conjugated systems to confirm electronic transitions (e.g., λmax in ethanol) .
Advanced Research Questions
Q. How can researchers optimize the Claisen-Schmidt condensation step to improve yield?
- Methodology :
- Temperature Control : Maintain exothermic reactions below 25°C during reagent addition to prevent side reactions .
- Solvent Selection : Ethanol is preferred for solubility and reaction homogeneity; alternative solvents (e.g., methanol) may reduce byproducts .
- Catalyst Concentration : Adjust KOH stoichiometry (e.g., 1.2–1.5 equivalents) to balance reaction rate and selectivity .
Q. What strategies are effective in resolving enantiomers of this compound?
- Methodology :
- Lipase-Catalyzed Kinetic Resolution : Use enzymes like Candida antarctica Lipase B (CaL B) for enantioselective acylation or alcoholysis of racemic mixtures. This method achieves high enantiomeric excess (ee) for heteroarylethanols .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for analytical or preparative separation .
Q. How should discrepancies in melting point or NMR data be addressed during characterization?
- Methodology :
- Impurity Analysis : Recrystallize from alternative solvents (e.g., isopropyl alcohol instead of ethanol) to remove persistent impurities .
- Polymorph Screening : Test crystallization conditions (e.g., cooling rates, solvent mixtures) to isolate stable polymorphs .
- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
Q. What experimental approaches mitigate byproduct formation during cyclization or reduction steps?
- Methodology :
- Reduction Optimization : For nitro-group reductions (e.g., using Na₂S₂O₄), control addition rates and temperature (55–60°C) to minimize over-reduction or decomposition .
- Cyclization Monitoring : Use real-time TLC or in-situ IR spectroscopy to detect intermediates and optimize reaction time .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting spectroscopic data between studies?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., benzo[b]thiophene derivatives) to identify systematic errors .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and validate experimental assignments .
Q. What steps ensure reproducibility in synthetic protocols for air- or moisture-sensitive reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
